
2-(2-Chloro-phényl)-2-pyrrolidin-1-yl-éthylamine
Vue d'ensemble
Description
2-(2-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylamine, also known as 2-CPPE, is an organic compound with a wide range of applications in scientific research. It is a chiral compound with two optical isomers, (R)-2-CPPE and (S)-2-CPPE, and is used in a variety of studies in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
Pharmacologie
Les dérivés du composé ont montré des promesses dans la recherche pharmacologique, en particulier dans le développement d'agents anticonvulsivants et analgésiques. Des études indiquent que certains dérivés peuvent offrir des effets plus bénéfiques par rapport aux médicaments traditionnels comme l'acide valproïque, avec des applications potentielles dans la gestion de la douleur neuropathique .
Neuropharmacologie
L'interaction avec les canaux sodiques et calciques de type L sensibles à la tension neuronale suggère que 2-(2-Chloro-phényl)-2-pyrrolidin-1-yl-éthylamine et ses dérivés pourraient jouer un rôle important en neuropharmacologie. La modulation de ces canaux est cruciale pour les effets thérapeutiques dans des affections telles que l'épilepsie et la douleur neuropathique .
Toxicologie
La recherche sur les propriétés neurotoxiques et hépatotoxiques des dérivés du composé est essentielle pour garantir leur sécurité dans les applications thérapeutiques potentielles. Des études préliminaires n'ont montré aucun effet cytotoxique significatif, ce qui est prometteur pour le développement ultérieur de médicaments .
Intermédiaires chimiques
Le composé est également un intermédiaire important dans la synthèse de divers dérivés de la chalcone. Ces dérivés présentent une large gamme d'activités biologiques, notamment des propriétés antimicrobiennes, antifongiques, antimalariques et anticancéreuses, ce qui les rend précieux pour de nouvelles investigations sur les médicaments .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with multiple receptors
Mode of Action
It’s known that similar compounds can bind with high affinity to multiple receptors , which suggests that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
It’s known that similar compounds can affect various biological activities . This suggests that this compound may also influence multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Similar compounds have been synthesized and screened for different pharmacological activities , which suggests that this compound may also have significant bioavailability.
Result of Action
It’s known that similar compounds can have diverse biological activities , suggesting that this compound may also have a range of molecular and cellular effects.
Action Environment
It’s known that the relative occurrence of phase ii reactions increases for second- and further generation metabolites , suggesting that environmental factors could potentially influence the action of this compound.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-6-2-1-5-10(11)12(9-14)15-7-3-4-8-15/h1-2,5-6,12H,3-4,7-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHQBEMKODNZFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266467 | |
| Record name | β-(2-Chlorophenyl)-1-pyrrolidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
791601-03-1 | |
| Record name | β-(2-Chlorophenyl)-1-pyrrolidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791601-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-(2-Chlorophenyl)-1-pyrrolidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



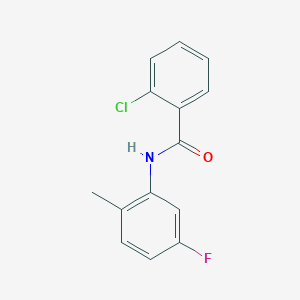
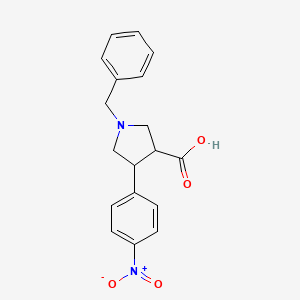

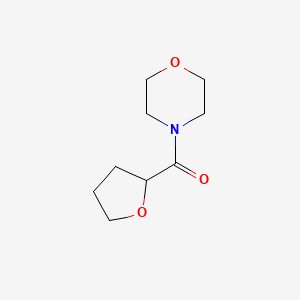
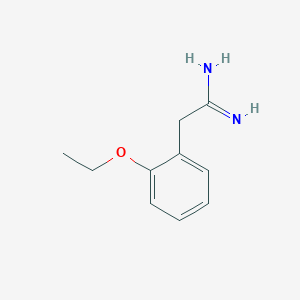

![Ethyl 5-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1,3-oxazole-4-carboxylate](/img/structure/B1637476.png)

![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]-](/img/structure/B1637491.png)
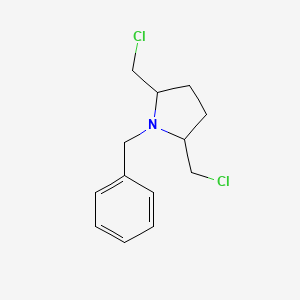
![3,4,4,5,7-Pentachloro-6,6-dimethyl-2-(trichloromethyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B1637494.png)

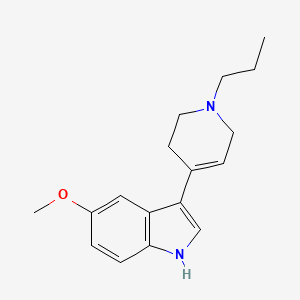
![3-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B1637501.png)